molecular formula C4H12N3O4P B1221467 Guanidinoethyl methyl phosphate

Guanidinoethyl methyl phosphate

Cat. No.: B1221467
M. Wt: 197.13 g/mol
InChI Key: PTALSLHNZQRENZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Guanidinoethyl methyl phosphate (Chemical Formula: C4H12N3O4P; Molecular Weight: 197.13 g/mol) is a guanidino compound of significance in biochemical research . Its primary documented application is in enzymology studies, where it serves as a specific substrate for the enzyme opheline kinase (EC 2.7.3.8) . In this phosphotransferase reaction, this compound acts as the phosphate acceptor, with adenosine triphosphate (ATP) as the phosphate donor, to produce N'-phosphothis compound and adenosine diphosphate (ADP) . Research into guanidino compounds is a prominent field, as various related structures, such as methylguanidine and guanidinoacetic acid, have been studied for their biological activities and potential roles in metabolic pathways and disease states, including neuroexcitation and uremic encephalopathy . As a guanidino compound, this compound provides researchers with a specialized tool for investigating nitrogenous group phosphotransferases, energy metabolism, and the broader physiological roles of guanidino-containing molecules. This product is provided for Research Use Only and is not intended for diagnostic or therapeutic use in humans or animals.

Properties

Molecular Formula

C4H12N3O4P

Molecular Weight

197.13 g/mol

IUPAC Name

2-(diaminomethylideneamino)ethyl methyl hydrogen phosphate

InChI

InChI=1S/C4H12N3O4P/c1-10-12(8,9)11-3-2-7-4(5)6/h2-3H2,1H3,(H,8,9)(H4,5,6,7)

InChI Key

PTALSLHNZQRENZ-UHFFFAOYSA-N

SMILES

COP(=O)(O)OCCN=C(N)N

Canonical SMILES

COP(=O)(O)OCCN=C(N)N

Origin of Product

United States

Scientific Research Applications

Biochemical Research Applications

Guanidinoethyl methyl phosphate serves as a substrate in phosphorylation reactions, which are essential for energy transfer and signal transduction within biological systems. Its role in metabolic pathways involving phosphotransfer reactions is particularly noteworthy:

  • Phosphorylation Reactions : The compound acts as a substrate for specific kinases, contributing to the regulation of cellular processes such as energy metabolism and signal transduction. This makes it an important tool for researchers studying enzyme activity and metabolic regulation.
  • Nitric Oxide Production : The amidino group in this compound suggests potential interactions with nitric oxide synthase, which could influence nitric oxide production in various tissues. This interaction is crucial for understanding cardiovascular function and signaling pathways.

Therapeutic Potential

The therapeutic applications of this compound are under investigation, particularly in contexts related to metabolic disorders and enzyme deficiencies:

  • Metabolic Disorders : Given its involvement in energy metabolism, this compound may have implications for treating conditions associated with metabolic dysregulation. Its ability to modulate kinase activity could be leveraged to develop treatments for diseases like diabetes or obesity.
  • Enzyme Replacement Therapy : The compound's role as a substrate for specific enzymes opens avenues for research into enzyme replacement therapies for genetic disorders where enzyme deficiencies lead to metabolic issues.

Case Studies and Research Findings

Several studies have highlighted the applications of this compound:

  • Enzyme Interaction Studies : Research has focused on elucidating the mechanisms by which this compound exerts its biological effects through interaction with various enzymes. These studies are crucial for understanding its potential therapeutic applications.
  • Nitrogen Retention Studies : In animal models, supplementation with related compounds like guanidinoacetic acid has been shown to influence nitrogen retention and overall growth performance. This suggests that this compound may have similar effects on nitrogen metabolism .
  • Metabolomic Profiles : Investigations into metabolomic profiles have identified this compound as a significant metabolite in healthy versus diseased tissues, indicating its potential role as a biomarker for metabolic health .

Comparison with Similar Compounds

β-Guanidinoethyl Phosphate

  • Structure: Similar to guanidinoethyl methyl phosphate but lacks the methyl ester group, featuring a free phosphate moiety.
  • Functional Role : Acts as a guanidine-like compound, modulating muscle contraction in frog sciatic nerve-sartorius muscle preparations. At concentrations of 10⁻²–10⁻³ M, it promotes muscle contraction, while higher concentrations (10⁻¹ M) induce depression .

Guanidinoethyl Sulfonate

  • Structure : Replaces the phosphate group with a sulfonate (-SO₃⁻) group.
  • Functional Role: Taurine Transport Inhibition: Competes with taurine for cellular uptake, inducing systemic taurine depletion in experimental models . Neurological Effects: Acts as an agonist at γ-aminobutyric acid A (GABAₐ) receptors in murine cerebellar granule cells, suggesting neuromodulatory roles .
  • Analytical Context : Frequently detected in metabolomic studies of traumatic brain injury (TBI) and glaucoma, though its mechanistic role in these conditions remains unclear .

Adenosylcobinamide Methyl Phosphate

  • Structure: A cobalt-containing corrinoid analog with a methyl phosphate group, lacking the nucleotide loop of adenosylcobalamin (AdoCbl).
  • Functional Role : Acts as a pseudocoenzyme for diol dehydrase, competitively inhibiting AdoCbl (Kᵢ = 2.5 µM) and undergoing Co-C bond cleavage in the enzyme’s active site. This irreversible interaction underscores the importance of the phosphate group in enzyme binding and catalysis .
  • Contrast with this compound: While both contain methyl phosphate, their biological contexts differ radically—adenosylcobinamide methyl phosphate is a coenzyme analog, whereas this compound is a disease-associated metabolite.

Carboxypeptidase U (CPU) Inhibitors (MERGETPA, GEMSA)

  • Structure: MERGETPA (2-mercaptomethyl-3-guanidinoethylthiopropanoic acid) and GEMSA (guanidinoethyl mercaptosuccinic acid) feature guanidinoethyl groups linked to sulfur-containing side chains.
  • Functional Role: Inhibit CPU, a enzyme involved in fibrinolysis regulation. However, their lack of selectivity and poor oral bioavailability limit therapeutic applications .
  • Comparison: Unlike this compound, these compounds are synthetic inhibitors designed for enzymatic targeting rather than endogenous metabolites.

Structural and Functional Comparison Table

Compound Key Structural Features Biological Role Analytical Data (Mass/RT) References
This compound Methyl phosphate + guanidinoethyl OA biomarker; elevated in diseased cartilage m/z 244.0705; RT 10.02 min
β-Guanidinoethyl phosphate Free phosphate + guanidinoethyl Modulates neuromuscular contraction Not reported
Guanidinoethyl sulfonate Sulfonate + guanidinoethyl Taurine transport inhibitor; GABAₐ agonist Detected in TBI/glaucoma studies
Adenosylcobinamide methyl phosphate Corrinoid + methyl phosphate Pseudocoenzyme for diol dehydrase Not applicable
MERGETPA/GEMSA Guanidinoethyl + thiol/succinic acid groups CPU inhibition (fibrinolysis regulation) Low oral bioavailability

Research Implications and Gaps

  • This compound: Further studies are needed to clarify its metabolic origin and role in OA progression. Its elevation in OA cartilage suggests involvement in phosphate-mediated signaling or energy metabolism dysregulation .
  • Guanidinoethyl Sulfonate: Despite its utility in taurine depletion models, its detection in glaucoma and TBI warrants investigation into its pathophysiological significance .
  • Structural Analogues : The contrasting roles of phosphate vs. sulfonate groups highlight the importance of functional group chemistry in determining biological activity.

Q & A

Basic Research Questions

Q. What established methods are used to synthesize guanidinoethyl methyl phosphate, and how are purity and yield optimized?

  • Methodology : Synthesis typically involves phosphorylation reactions between guanidinoethanol and methyl phosphates under controlled pH (6.5–7.5) and temperature (25–40°C). Purification is achieved via column chromatography or HPLC, with yield optimization through stoichiometric adjustments of reactants. Characterization employs 31P^{31}\text{P}-NMR (chemical shift range: 0–5 ppm for phosphate esters) and FT-IR (stretching vibrations at 1050–1250 cm1^{-1} for P–O–C bonds) .
  • Data Quality Control : Monitor reaction intermediates using TLC (Rf_f values: 0.3–0.5 in ethanol/water systems) to minimize byproducts.

Q. How can researchers quantify phosphate content in this compound using spectrophotometric methods?

  • Methodology : Apply the molybdenum-blue method:

Digest samples with sulfuric acid and ammonium persulfate to release inorganic phosphate.

React with ammonium molybdate and ascorbic acid at 880 nm (calibration range: 0.1–2.0 mg/L P).

Calculate phosphate concentration via regression analysis (R2^2 > 0.99 required for validity) .

  • Statistical Rigor : Report mean absorbance ± standard deviation (SD) from triplicate measurements and 95% confidence intervals. Compare results to literature values (e.g., similar phosphate esters) to validate accuracy .

Q. What analytical techniques are critical for characterizing this compound’s structural and functional properties?

  • Techniques and Parameters :

MethodKey ParametersApplication Example
1H^{1}\text{H}-NMRδ 3.2–3.5 ppm (CH2_2OPO3_3), δ 2.8–3.0 ppm (guanidinium protons)Confirm ester linkage and substituent positions
HPLC-UVC18 column, 210 nm detection, mobile phase: 20 mM KH2_2PO4_4 (pH 3.0)/acetonitrile (85:15)Purity assessment (>95%)
FT-IRPeaks at 1640–1680 cm1^{-1} (C=N stretch of guanidine)Functional group verification

Advanced Research Questions

Q. How should researchers design experiments to investigate the hydrolytic stability of this compound under varying physiological conditions?

  • Experimental Design :

  • Variables : pH (2.0, 7.4, 9.0), temperature (25°C, 37°C), and ionic strength (0.1 M vs. 0.5 M NaCl).
  • Analysis : Monitor degradation kinetics via HPLC-MS/MS (LOQ: 0.01 µg/mL) and calculate half-life (t1/2t_{1/2}) using first-order kinetics models.
  • Validation : Compare degradation pathways to structurally analogous compounds (e.g., 2-aminoethyl dihydrogen phosphate) to identify mechanistic differences .

Q. How can conflicting spectroscopic data for this compound be resolved in multi-institutional studies?

  • Resolution Strategy :

Standardization : Use certified reference materials (CRMs) for instrument calibration.

Error Analysis : Apply Grubbs’ test to identify outliers in collaborative datasets.

Cross-Validation : Replicate experiments using orthogonal methods (e.g., 31P^{31}\text{P}-NMR vs. Raman spectroscopy) to confirm peak assignments .

  • Case Study : Discrepancies in 13C^{13}\text{C}-NMR chemical shifts may arise from solvent polarity effects; use D2_2O vs. DMSO-d6_6 to assess solvent-induced shifts .

Q. What methodologies are effective for studying this compound’s interactions with biological macromolecules (e.g., enzymes or DNA)?

  • Approaches :

  • Isothermal Titration Calorimetry (ITC) : Measure binding constants (KdK_d) and stoichiometry (n) at 25°C in phosphate-buffered saline (PBS).
  • Molecular Dynamics (MD) Simulations : Use AMBER force fields to model hydrogen bonding between the guanidinium group and phosphate backbone of DNA .
  • Inhibition Assays : Test competitive inhibition of alkaline phosphatase using p-nitrophenyl phosphate as a substrate; calculate IC50_{50} values .

Data Analysis and Interpretation

Q. How should researchers statistically analyze dose-response data in toxicological studies of this compound?

  • Methodology :

  • Fit data to a four-parameter logistic model: Y=Bottom+TopBottom1+10(LogEC50X)HillSlopeY = \text{Bottom} + \frac{\text{Top} - \text{Bottom}}{1 + 10^{(\text{LogEC}_{50} - X) \cdot \text{HillSlope}}}.
  • Report EC50_{50} values with 95% confidence intervals and assess goodness-of-fit via residual plots .
    • Contradiction Management : If IC50_{50} values vary between assays (e.g., cell-based vs. enzymatic), evaluate membrane permeability or protein binding as confounding factors .

Comparative and Mechanistic Studies

Q. What strategies differentiate the reactivity of this compound from other organophosphate analogs in catalytic reactions?

  • Mechanistic Probes :

  • Use 18O^{18}\text{O}-labeling in hydrolysis studies to track phosphate-oxygen exchange via mass spectrometry.
  • Compare transition-state analogs (e.g., vanadate complexes) in enzyme inhibition assays to infer binding modes .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Guanidinoethyl methyl phosphate
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.